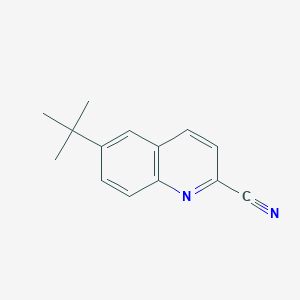

6-Tert-butylquinoline-2-carbonitrile

Descripción

6-Tert-butylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a tert-butyl group at the 6-position and a cyano group at the 2-position. The cyano group at position 2 introduces polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization .

Propiedades

Fórmula molecular |

C14H14N2 |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

6-tert-butylquinoline-2-carbonitrile |

InChI |

InChI=1S/C14H14N2/c1-14(2,3)11-5-7-13-10(8-11)4-6-12(9-15)16-13/h4-8H,1-3H3 |

Clave InChI |

DMDXPKBHXPYELA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects and Molecular Properties

The following table compares key structural and inferred properties of 6-Tert-butylquinoline-2-carbonitrile with similar compounds:

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Functional Groups | Key Inferred Properties |

|---|---|---|---|---|

| 6-Tert-butylquinoline-2-carbonitrile | tert-butyl (6), cyano (2) | ~210 (estimated) | Cyano, aromatic quinoline | High lipophilicity, steric hindrance |

| 6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6) | Chloro (6), cyano (2) | 188.61 | Cyano, aromatic quinoline | Polar, electron-withdrawing effects |

| 6-Methoxyquinoline-2-carbonitrile | Methoxy (6), cyano (2) | ~189 (estimated) | Cyano, methoxy, aromatic | Electron-donating, increased solubility |

| 6-tert-Butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1268129-76-5) | tert-butyl (6), oxo (2), cyano (3) | 230.31 | Cyano, oxo, saturated ring | Reduced aromaticity, potential hydrogen bonding |

Key Observations :

- Steric vs. Electronic Effects: The tert-butyl group in 6-Tert-butylquinoline-2-carbonitrile introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro or methoxy. In contrast, the chloro group in 6-Chloro-2-quinolinecarbonitrile exerts electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks .

- Solubility: Methoxy and tert-butyl substituents increase lipophilicity, favoring solubility in non-polar solvents. However, the methoxy group’s electron-donating nature may improve aqueous solubility compared to tert-butyl .

- Aromaticity vs.

Reactivity and Functional Group Interactions

- Cyano Group: All compared compounds feature a cyano group, which can act as a hydrogen bond acceptor or undergo nucleophilic addition. The position of the cyano group (2 or 3) influences electronic distribution; for example, in the hexahydroquinoline analog (), the cyano group at position 3 may interact differently with the oxo group at position 2 .

- Substituent Position: Chloro and tert-butyl groups at the 6-position alter the electron density of the quinoline ring. The tert-butyl group’s inductive electron-donating effect may stabilize electrophilic substitution reactions, whereas chloro groups deactivate the ring .

Research Implications and Gaps

- Synthetic Applications: The tert-butyl group’s stability makes 6-Tert-butylquinoline-2-carbonitrile a candidate for catalytic applications or as a ligand in coordination chemistry.

- Data Limitations: Molecular weight and spectral data for 6-Tert-butylquinoline-2-carbonitrile must be experimentally validated, as current estimates are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.